An In-depth Technical Guide to Methyl 3-methylindoline-3-carboxylate: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to Methyl 3-methylindoline-3-carboxylate: Structure, Properties, and Synthetic Strategy
This guide provides a comprehensive technical overview of Methyl 3-methylindoline-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the specificity of this substitution pattern, direct literature on this exact molecule is sparse. Therefore, this document synthesizes data from closely related analogs, established chemical principles, and predictive modeling to offer expert insights into its structure, properties, synthesis, and potential applications. We will dissect the core indoline scaffold and analyze the critical influence of the quaternary center at the C3 position.
Molecular Architecture and Physicochemical Profile
Methyl 3-methylindoline-3-carboxylate is a derivative of indoline, a saturated bicyclic aromatic amine. The key structural feature is the presence of a quaternary carbon at the 3-position, substituted with both a methyl group and a methyl carboxylate group. This arrangement significantly impacts the molecule's stereochemistry, conformation, and potential biological interactions.
The introduction of a methyl group at the C3 position, adjacent to the ester, is a classic example of the "magic methyl" effect often observed in drug discovery.[1] This seemingly minor addition can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, improving membrane permeability, or inducing a specific conformation for optimal target binding.[1]
Caption: Figure 1: Chemical Structure of Methyl 3-methylindoline-3-carboxylate.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | ChemSynthesis |
| Molecular Weight | 191.23 g/mol | ChemSynthesis[2] |
| CAS Number | Not available | N/A |
| Predicted XlogP | 1.8 - 2.2 | Predictive Modeling |
| Predicted pKa (Amine) | 4.5 - 5.5 | Predictive Modeling |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Synthesis and Purification Strategy
A robust synthetic route to Methyl 3-methylindoline-3-carboxylate can be devised based on established methodologies for creating 3,3-disubstituted oxindoles and indolines. A plausible and efficient approach involves the tandem reduction-cyclization of a di-substituted 2-nitrophenyl precursor. This method is advantageous as it builds the core heterocyclic system and installs the quaternary center in a single strategic sequence.
Caption: Figure 2: Proposed Synthetic Workflow.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of Dimethyl 2-methyl-2-(2-nitrophenyl)malonate
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Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.
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Substrate Addition: Slowly add a solution of dimethyl (2-nitrophenyl)malonate (1.0 equivalent) in anhydrous THF to the stirred suspension.
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Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Alkylation: Cool the resulting solution back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired methylated intermediate.
Part B: Synthesis of Methyl 3-methylindoline-3-carboxylate
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Setup: To a hydrogenation vessel, add the dimethyl 2-methyl-2-(2-nitrophenyl)malonate (1.0 equivalent) and palladium on carbon (Pd/C, 10 wt. %, ~5 mol%).
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Solvent Addition: Add ethanol as the solvent, followed by a catalytic amount of acetic acid.
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Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., balloon or Parr shaker) with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step accomplishes the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.
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Reduction of Oxindole: After the formation of the intermediate oxindole is complete (as confirmed by TLC or LC-MS), cool the reaction to 0 °C. Slowly add Borane-THF complex (BH₃·THF, ~3-4 equivalents) dropwise.
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Reflux: After the addition is complete, carefully heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the oxindole intermediate.
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Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1M HCl. Stir for 30 minutes. Neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.
Predicted Spectroscopic Signature
The structural identity and purity of Methyl 3-methylindoline-3-carboxylate would be confirmed using a suite of standard spectroscopic techniques. The predicted data below is based on the analysis of its functional groups and comparison with related indoline structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Assignments |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.20-6.80 (m, 4H, Ar-H), ~4.0 (br s, 1H, N-H), 3.75 (s, 3H, -OCH₃), 3.40 (d, J=10 Hz, 1H, C2-Hₐ), 3.10 (d, J=10 Hz, 1H, C2-Hₑ), 1.60 (s, 3H, C3-CH₃). |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~175 (C=O, ester), ~150 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~110 (Ar-CH), ~55 (C2), ~52 (-OCH₃), ~48 (C3, quaternary), ~25 (C3-CH₃). |
| IR (ATR) | ν ~3350 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950, 2850 cm⁻¹ (Aliphatic C-H stretch), ~1730 cm⁻¹ (C=O ester stretch, strong), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch). |
| Mass Spec. (EI) | m/z (%) = 191 [M]⁺, 132 [M - CO₂CH₃]⁺. |
The key diagnostic signals in the ¹H NMR are the singlet for the C3-methyl group and the pair of diastereotopic doublets for the C2 methylene protons. In the ¹³C NMR, the appearance of a quaternary carbon signal around 48 ppm and the ester carbonyl at ~175 ppm would be confirmatory.
Significance in Medicinal Chemistry and Drug Development
The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its rigid, bicyclic nature provides a well-defined three-dimensional vector for substituents, making it an excellent platform for designing potent and selective ligands for various biological targets.
The specific substitution pattern of Methyl 3-methylindoline-3-carboxylate is particularly compelling for several reasons:
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Conformational Rigidity: The quaternary center at C3 locks the conformation of the five-membered ring, reducing the entropic penalty upon binding to a protein target. This can lead to a significant increase in binding affinity.
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Metabolic Blocking: The methyl group can act as a metabolic shield, preventing enzymatic oxidation at the C3 position, which is often a site of metabolic breakdown in simpler indolines. This can increase the compound's half-life in vivo.
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Vectorial Projection: The methyl and ester groups project into distinct regions of space, allowing for tailored interactions within a receptor's binding pocket. The ester can act as a hydrogen bond acceptor, while the methyl group can engage in favorable hydrophobic or van der Waals interactions.
Caption: Figure 3: Hypothetical Binding Mode.
Derivatives of the indoline core have been investigated as agonists for nuclear receptors like LXR, demonstrating their potential in metabolic disease research.[5] The principles of structure-based design, as applied to these scaffolds, underscore the importance of precise substituent placement to achieve desired biological activity.[5]
Conclusion
While Methyl 3-methylindoline-3-carboxylate is not a widely cataloged compound, its structure represents a confluence of desirable features for modern chemical and biological research. Its synthesis is achievable through established organometallic and reductive methodologies. The key structural element—a quaternary C3 carbon—imparts conformational rigidity and metabolic stability, making this scaffold an attractive starting point for the design of novel therapeutics. This guide provides a robust, predictive framework for researchers and drug development professionals to synthesize, characterize, and strategically deploy this promising molecule in their research endeavors.
References
-
PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
ChemSynthesis. methyl 3-methyl-2-indolinecarboxylate. Available at: [Link].
-
Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link].
-
PubChemLite. Methyl indoline-3-carboxylate (C10H11NO2). Available at: [Link].
-
ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available at: [Link].
-
International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available at: [Link].
-
ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. Available at: [Link].
-
Inventiva Pharma. Discovery and optimization of indoline derivatives as new LXR agonists. Available at: [Link].
-
HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link].
-
Molecules. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link].
-
ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link].
